

Ethyl (4-methyl-1-piperazinyl)acetate molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl (4-methyl-1-piperazinyl)acetate

Cat. No.: B1593374

[Get Quote](#)

An In-depth Technical Guide to **Ethyl (4-methyl-1-piperazinyl)acetate**

Executive Summary

Ethyl (4-methyl-1-piperazinyl)acetate is a pivotal chemical intermediate, recognized for its versatile role in synthetic organic chemistry and its significant utility in the development of pharmaceutical compounds. As a derivative of piperazine, a core scaffold in numerous approved drugs, this compound serves as a critical building block for more complex molecules. [1][2] This guide provides a comprehensive overview of its fundamental properties, synthesis, applications, and analytical characterization, tailored for researchers and professionals in drug discovery and chemical development. We will delve into the mechanistic underpinnings of its synthesis, detail validated experimental protocols, and outline its application as a precursor, particularly in the formation of (4-methyl-1-piperazinyl)acetic acid.

Core Physicochemical Properties

The molecular identity and physical characteristics of **Ethyl (4-methyl-1-piperazinyl)acetate** are foundational to its application in a laboratory or industrial setting. These properties dictate reaction conditions, purification strategies, and storage requirements.

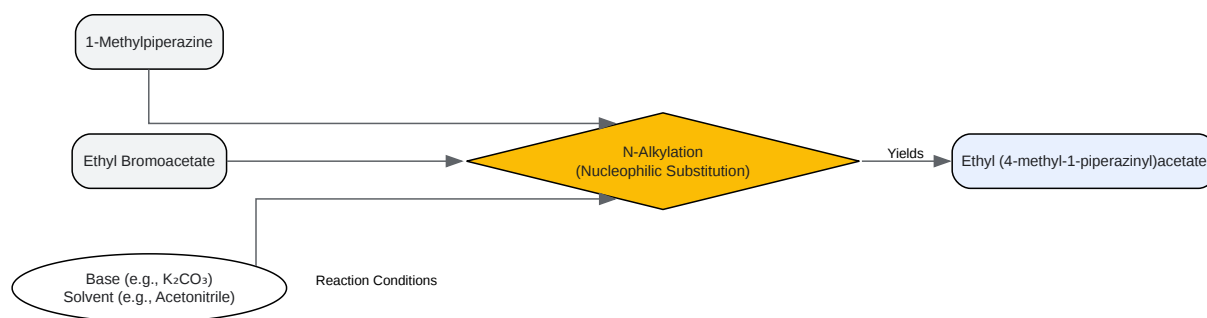
Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₈ N ₂ O ₂	[3][4][5]
Molecular Weight	186.25 g/mol	[3][5][6]
CAS Number	28920-67-4	[3][4]
IUPAC Name	ethyl 2-(4-methylpiperazin-1-yl)acetate	[5]
Boiling Point	115-116 °C (at 12 Torr)	[6]
Density	1.019 ± 0.06 g/cm ³ (Predicted)	[6]
pKa (acidity coeff.)	7.45 ± 0.10 (Predicted)	[6]
Refractive Index	1.466	[6]
Storage	Sealed in dry, 2-8°C	[3]

Synthesis and Mechanistic Insights

The primary route for synthesizing **Ethyl (4-methyl-1-piperazinyl)acetate** involves the N-alkylation of 1-methylpiperazine. This reaction is a classic example of nucleophilic substitution, where the secondary amine nitrogen of the piperazine ring acts as a nucleophile, attacking an ethyl acetate derivative bearing a leaving group.

Primary Synthesis Pathway: N-Alkylation

The synthesis is typically achieved by reacting 1-methylpiperazine with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. The lone pair of electrons on the secondary nitrogen of 1-methylpiperazine initiates a nucleophilic attack on the electrophilic α -carbon of the ethyl haloacetate. This displaces the halide ion (e.g., Br⁻ or Cl⁻) as a leaving group, forming a new carbon-nitrogen bond. The reaction is often carried out in the presence of a base to neutralize the hydrohalic acid byproduct, driving the reaction to completion. This method is a robust and widely utilized strategy for creating N-alkyl piperazine derivatives.[2][7]



[Click to download full resolution via product page](#)

Caption: General workflow for the N-alkylation synthesis of the title compound.

Experimental Protocol: Synthesis via N-Alkylation

This protocol is a representative example based on established methodologies for N-alkylation of piperazines.^{[2][7]}

- **Reaction Setup:** To a solution of 1-methylpiperazine (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile) in a round-bottom flask, add a non-nucleophilic base such as potassium carbonate (1.5 eq.).
- **Reagent Addition:** While stirring the mixture at room temperature, add ethyl bromoacetate (1.1 eq.) dropwise over 15-20 minutes.
- **Reaction Execution:** Heat the reaction mixture to reflux (approximately 80-82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude residue using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure **Ethyl (4-methyl-1-**

piperazinyl)acetate.

Applications in Pharmaceutical and Chemical Synthesis

Ethyl (4-methyl-1-piperazinyl)acetate is not typically an end-product but rather a versatile intermediate. Its value lies in the strategic placement of the reactive ester group, which can be readily modified, and the piperazine core, a known pharmacophore.^{[1][6]}

Precursor to (4-methyl-1-piperazinyl)acetic acid

The most prominent application of **Ethyl (4-methyl-1-piperazinyl)acetate** is its role as a direct precursor to (4-methyl-1-piperazinyl)acetic acid.^{[8][9]} This is achieved through a straightforward hydrolysis of the ethyl ester. The resulting carboxylic acid is a valuable building block for creating amide bonds, a cornerstone of medicinal chemistry, allowing for its incorporation into larger, more complex drug candidates. For instance, (4-methyl-1-piperazinyl)acetic acid has been investigated for its potential antibacterial properties.^[9]

Experimental Protocol: Hydrolysis to (4-methyl-1-piperazinyl)acetic acid

This protocol is adapted from documented hydrolysis procedures.^{[8][9]}

- **Reaction Setup:** Dissolve **Ethyl (4-methyl-1-piperazinyl)acetate** (1.0 eq.) in a solution of aqueous hydrochloric acid (e.g., 8N HCl).
- **Reaction Execution:** Heat the solution to 95°C and stir for 16 hours. The ester hydrolysis is driven by the acidic conditions and heat.
- **Isolation:** Cool the reaction mixture and concentrate it using a vacuum rotary evaporator to remove excess acid and water.
- **Neutralization and Extraction:** Dissolve the residue in water and neutralize the hydrochloric acid with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume).

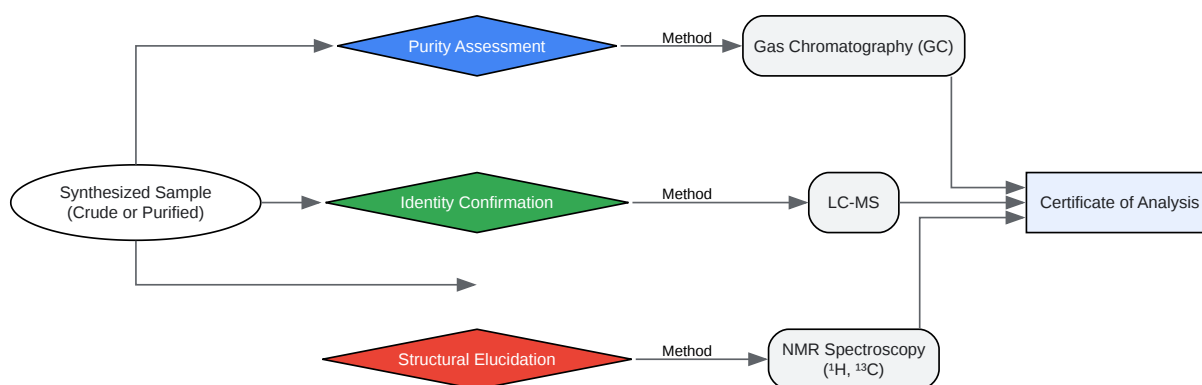
- Purification: Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to afford the target product, (4-methyl-1-piperazinyl)acetic acid. The purity can be confirmed by LC-MS analysis.[8]

Analytical and Quality Control Methodologies

Ensuring the identity, purity, and quality of **Ethyl (4-methyl-1-piperazinyl)acetate** is critical. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.

Chromatographic and Spectroscopic Analysis

- Gas Chromatography (GC): GC is a suitable method for determining the purity of piperazine derivatives and quantifying potential residual starting materials or related impurities.[10]
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for monitoring reaction progress and confirming the molecular weight of the final product and any subsequent derivatives, such as its hydrolysis product.[8][9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for structural elucidation. The spectra provide definitive information on the arrangement of atoms, confirming the presence of the ethyl ester, the methyl group, and the piperazine ring protons, thus verifying the compound's identity.[3]



[Click to download full resolution via product page](#)

Caption: A standard analytical workflow for the characterization of the title compound.

Safety, Handling, and Storage

Proper handling and storage are imperative for maintaining the integrity of **Ethyl (4-methyl-1-piperazinyl)acetate** and ensuring laboratory safety.

- **Handling:** Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- **Storage:** The compound should be stored in a tightly sealed container in a dry, cool environment, typically between 2-8°C, to prevent degradation.[3]
- **Toxicity:** Acute toxicity data indicates a lowest published lethal dose (LDLo) of 1 g/kg via the intraperitoneal route in mice, with observed effects including somnolence and dyspnea.[4]

Conclusion

Ethyl (4-methyl-1-piperazinyl)acetate is a functionally rich and synthetically accessible intermediate. Its molecular architecture, combining a reactive ester handle with the pharmacologically significant piperazine scaffold, establishes it as a valuable asset in the synthesis of novel chemical entities for drug discovery and development. The methodologies for its synthesis, derivatization, and analysis are well-established, providing a reliable platform for its application in advanced chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 28920-67-4|Ethyl (4-methyl-1-piperazinyl)acetate|BLD Pharm [bldpharm.com]
- 4. ethyl 2-(4-methylpiperazin-1-yl)acetate | CAS#:28920-67-4 | Chemsr [chemsrc.com]
- 5. 1-Piperazineacetic acid, 4-methyl-, ethyl ester | C₉H₁₈N₂O₂ | CID 206939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-industry.com [alfa-industry.com]
- 7. researchgate.net [researchgate.net]
- 8. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID | 54699-92-2 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ethyl (4-methyl-1-piperazinyl)acetate molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593374#ethyl-4-methyl-1-piperazinyl-acetate-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com